molecular formula C21H18BrN3O2S B12400852 URAT1 inhibitor 2

URAT1 inhibitor 2

Cat. No.: B12400852
M. Wt: 456.4 g/mol
InChI Key: VKHXJKYGFGXZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 inhibitor 2 is a potent and selective inhibitor of urate transporter 1 (URAT1), which plays a crucial role in the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels. This makes this compound a promising candidate for the treatment of hyperuricemia and gout .

Chemical Reactions Analysis

Types of Reactions

URAT1 inhibitor 2 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as thionyl chloride (SOCl2) and bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

URAT1 inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

URAT1 inhibitor 2 exerts its effects by selectively inhibiting the urate transporter 1 (URAT1) in the kidneys. This inhibition prevents the reabsorption of uric acid, leading to increased urinary excretion and decreased serum uric acid levels. The molecular targets involved include the URAT1 protein and associated pathways that regulate uric acid transport .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

URAT1 inhibitor 2 is unique due to its high selectivity and potency in inhibiting URAT1, which makes it a promising candidate for therapeutic applications. Its favorable pharmacokinetic and toxicity profile further enhances its potential as a treatment for hyperuricemia and gout .

Properties

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

2-[1-[(4-bromonaphthalen-1-yl)methyl]imidazo[4,5-b]pyridin-2-yl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C21H18BrN3O2S/c1-21(2,19(26)27)28-20-24-18-17(8-5-11-23-18)25(20)12-13-9-10-16(22)15-7-4-3-6-14(13)15/h3-11H,12H2,1-2H3,(H,26,27)

InChI Key

VKHXJKYGFGXZSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)SC1=NC2=C(N1CC3=CC=C(C4=CC=CC=C34)Br)C=CC=N2

Origin of Product

United States

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